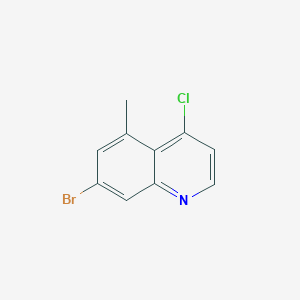

7-Bromo-4-chloro-5-methylquinoline

Description

7-Bromo-4-chloro-5-methylquinoline is a halogenated quinoline derivative characterized by a bromine atom at position 7, a chlorine atom at position 4, and a methyl group at position 5 of the quinoline core. Quinoline derivatives are widely studied for their antimicrobial, anticancer, and antimalarial activities, with halogen and alkyl substituents significantly influencing their bioactivity and stability .

Properties

Molecular Formula |

C10H7BrClN |

|---|---|

Molecular Weight |

256.52 g/mol |

IUPAC Name |

7-bromo-4-chloro-5-methylquinoline |

InChI |

InChI=1S/C10H7BrClN/c1-6-4-7(11)5-9-10(6)8(12)2-3-13-9/h2-5H,1H3 |

InChI Key |

ALHVDLBGYKUSEH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=NC=CC(=C12)Cl)Br |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

7-Bromo-4-chloro-5-methylquinoline is extensively studied for its potential as an antimicrobial and anticancer agent.

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These findings suggest that this compound could be developed into a therapeutic agent for treating bacterial infections.

- Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that it induces apoptosis in cancer cell lines such as HeLa and MCF-7, with an IC50 value around 15 µM.

Case Study : A study highlighted that the mechanism of action involves the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent cell death in cancer cells .

Biological Studies

The compound is also investigated for its interactions with biological targets, particularly in drug metabolism. Its ability to inhibit cytochrome P450 enzymes suggests potential implications in pharmacokinetics, affecting the metabolism of co-administered drugs .

Industrial Applications

In addition to its medicinal properties, this compound is utilized in various industrial applications:

- Dyes and Pigments : The compound serves as a precursor for synthesizing dyes due to its chromophoric properties.

- Catalysts : It is employed in catalytic processes in organic synthesis, facilitating reactions such as cross-coupling .

Comparison with Similar Compounds

Key Observations :

- Halogen Effects: Bromine at position 7 (as in 7-Bromo-5-chloro-8-quinolinol ) increases molecular weight and may enhance lipophilicity compared to chlorine-substituted analogs (e.g., compound 26 ).

- Methyl vs. Methoxy: A methyl group (e.g., 4-Bromo-8-chloro-5-methoxy-2-methylquinoline ) contributes to steric hindrance, whereas methoxy groups improve solubility.

Pharmacological Implications

- Antimalarial Activity: 4-Aminoquinoline derivatives (e.g., compound 26 ) are known for antimalarial properties, with halogen substituents enhancing parasite selectivity.

- Anticancer Potential: Bromine and chlorine atoms in ’s 7-Bromo-5-chloro-8-quinolinol may intercalate with DNA or inhibit kinases.

Data Tables

Table 1: Physicochemical Properties of Selected Quinoline Derivatives

Preparation Methods

Starting Material: 3-Bromo-5-methylaniline

3-Bromo-5-methylaniline undergoes Skraup condensation with glycerol in concentrated sulfuric acid. The reaction proceeds via cyclodehydration, forming 7-bromo-5-methylquinoline. Key modifications include:

-

Oxidant Selection : Sodium m-nitrobenzenesulfonate replaces toxic nitrobenzene, improving environmental compatibility.

-

Temperature Control : Heating at 135°C for 3 hours optimizes cyclization while minimizing side reactions.

-

Combine 3-bromo-5-methylaniline (100 g, 0.50 mol), 70% H₂SO₄ (800 mL), and sodium m-nitrobenzenesulfonate (273 g, 1.16 mol).

-

Heat to 100°C, then add glycerol (141 g, 1.53 mol) dropwise.

-

React at 135°C for 3 hours, quench with ice, and neutralize with NH₄OH.

-

Extract with ethyl acetate, dry (Na₂SO₄), and purify via column chromatography (petroleum ether:ethyl acetate = 20:1).

Yield : 87% (5,7-dibromo-5-methylquinoline intermediate).

Halogenation Strategies

Chlorination via Phosphorus Oxychloride

The 4-chloro substituent is introduced by treating quinoline N-oxides or hydroxy derivatives with POCl₃:

-

Dissolve 7-bromo-5-methylquinolin-4(1H)-one (14.55 g, 64.9 mmol) in POCl₃ (50 mL).

-

Reflux at 115°C for 4 hours.

-

Cool, dilute with CH₂Cl₂, wash with NaOH (4M), and recrystallize from n-heptane.

Yield : 32%.

Mechanistic Insight : POCl₃ acts as both chlorinating agent and solvent, facilitating electrophilic aromatic substitution at the 4-position.

Bromine Positioning Control

Direct bromination of 5-methylquinoline requires regioselective control:

Microwave-Assisted Bromination :

-

Mix 5-methylquinoline (10 g) with N-bromosuccinimide (NBS) in CCl₄.

-

Irradiate at 150°C for 15 minutes.

-

Purify via silica gel chromatography.

Yield : 65% (7-bromo-5-methylquinoline).

Regioselectivity : The 7-position is favored due to steric and electronic effects of the 5-methyl group.

Cyclization of Enamine Intermediates

Meldrum’s Acid-Based Cyclization

A two-step process converts 3-bromo-5-methylaniline to the target compound:

-

Condense 3-bromo-5-methylaniline with Meldrum’s acid and trimethyl orthoformate.

-

Isolate the enamine intermediate (5-[(3-bromo-5-methylphenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione).

Step 2 – Cyclization and Chlorination :

-

Heat enamine in o-dichlorobenzene at 188°C for 3.5 hours.

-

Treat the resulting quinolin-4-one with POCl₃ to introduce chlorine.

Total Yield : 53% after purification.

Comparative Analysis of Methods

Optimization Challenges

Byproduct Formation in Halogenation

Competing halogenation at the 3- and 8-positions occurs if reaction conditions are suboptimal:

Purification Techniques

-

Column Chromatography : Essential for separating this compound from isomers (e.g., 5-bromo-7-chloro derivatives).

-

Solvent Systems : Petroleum ether:ethyl acetate (20:1) achieves optimal resolution.

Industrial-Scale Considerations

Continuous Flow Reactors

Adopting flow chemistry improves safety and yield for POCl₃-mediated chlorination:

Q & A

Q. What are the common synthetic routes for preparing 7-Bromo-4-chloro-5-methylquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of quinoline derivatives typically involves cyclization, halogenation, and functional group modifications. For example, 4,7-dichloroquinoline is synthesized via condensation of substituted anilines with glycerol under acidic conditions (Skraup reaction) . Bromination at the 7-position can be achieved using bromine or Br₂/Lewis acid systems, while methyl groups are introduced via Friedel-Crafts alkylation or cross-coupling reactions. Reaction temperature (e.g., 80–120°C) and stoichiometric ratios of brominating agents (e.g., NBS vs. Br₂) significantly impact regioselectivity and purity .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C5, bromo at C7) and high-resolution mass spectrometry (HRMS) for molecular weight verification. Compare experimental spectra with computational predictions (e.g., DFT-based chemical shift calculations). For purity, use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Purity thresholds >95% are typical for research-grade compounds .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Store under inert atmosphere (argon) at 0–6°C to prevent degradation of halogenated quinolines. Avoid exposure to light, as bromo-chloro derivatives are prone to photolytic dehalogenation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via TLC or HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the spectroscopic characterization of this compound derivatives?

- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from steric hindrance or solvent effects . For example, the methyl group at C5 can deshield adjacent protons, altering coupling constants. Use 2D NMR (COSY, NOESY) to confirm spatial proximity of substituents. Cross-reference with X-ray crystallography data for unambiguous structural assignment .

Q. What strategies optimize the regioselectivity of further functionalization (e.g., Suzuki coupling) on this compound?

- Methodological Answer : The bromo group at C7 is more reactive than the chloro group at C4 in cross-coupling reactions due to lower bond dissociation energy. Use Pd(PPh₃)₄ catalyst with aryl boronic acids in THF/water (3:1) at 80°C. For selective C4 modification, employ directed ortho-metalation using LDA (lithium diisopropylamide) to activate the chloro-substituted position .

Q. How do computational methods aid in predicting the reactivity of this compound in medicinal chemistry applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites by mapping electrostatic potential surfaces. Molecular docking (AutoDock Vina) assesses binding affinity to target proteins (e.g., kinase inhibitors). Validate predictions with kinetic isotope effect (KIE) studies to confirm rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.